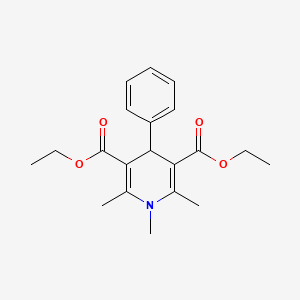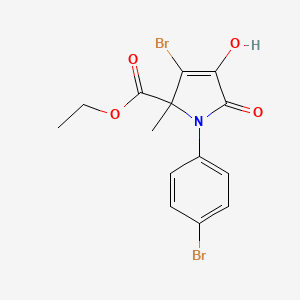![molecular formula C19H20N10O3 B15005199 N-[4-(1-{[4-(acetylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide](/img/structure/B15005199.png)
N-[4-(1-{[4-(acetylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[4-(1-{[4-(acetylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide is a complex organic compound that features multiple functional groups, including benzimidazole, triazine, and oxadiazole moieties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(1-{[4-(acetylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide typically involves multi-step reactions. One common route includes the following steps:
Formation of the benzimidazole core: This can be achieved by condensing o-phenylenediamine with an appropriate aldehyde under acidic conditions.
Introduction of the triazine ring: The benzimidazole derivative is then reacted with cyanuric chloride, followed by substitution with dimethylamine and acetylamine to form the triazine moiety.
Formation of the oxadiazole ring: The intermediate is further reacted with hydrazine and acetic anhydride to form the oxadiazole ring.
Final coupling: The resulting intermediate is coupled with acetic anhydride to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Analyse Chemischer Reaktionen
Types of Reactions
N-[4-(1-{[4-(acetylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
N-[4-(1-{[4-(acetylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide has several scientific research applications:
Medicinal Chemistry: Potential use as an antimicrobial, anticancer, or antiviral agent due to its complex structure and functional groups.
Materials Science: Use in the development of advanced materials, such as polymers or nanomaterials, due to its unique chemical properties.
Biochemistry: Study of its interactions with biological molecules and potential use as a biochemical probe.
Wirkmechanismus
The mechanism of action of N-[4-(1-{[4-(acetylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s multiple functional groups allow it to form various interactions, including hydrogen bonding, hydrophobic interactions, and covalent bonding. These interactions can modulate the activity of the target molecules, leading to the desired biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-[4-(1-{[4-(acetylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]acetamide: This compound is unique due to its combination of benzimidazole, triazine, and oxadiazole moieties.
N-[4-(1-{[4-(acetylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-benzimidazol-2-yl)-1,2,5-thiadiazol-3-yl]acetamide: Similar structure but with a thiadiazole ring instead of an oxadiazole ring.
N-[4-(1-{[4-(acetylamino)-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl}-1H-benzimidazol-2-yl)-1,2,5-oxadiazol-3-yl]propionamide: Similar structure but with a propionamide group instead of an acetamide group.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C19H20N10O3 |
|---|---|
Molekulargewicht |
436.4 g/mol |
IUPAC-Name |
N-[4-[1-[[4-acetamido-6-(dimethylamino)-1,3,5-triazin-2-yl]methyl]benzimidazol-2-yl]-1,2,5-oxadiazol-3-yl]acetamide |
InChI |
InChI=1S/C19H20N10O3/c1-10(30)20-16-15(26-32-27-16)17-22-12-7-5-6-8-13(12)29(17)9-14-23-18(21-11(2)31)25-19(24-14)28(3)4/h5-8H,9H2,1-4H3,(H,20,27,30)(H,21,23,24,25,31) |
InChI-Schlüssel |
IVFZGWJYXUNGPG-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=NON=C1C2=NC3=CC=CC=C3N2CC4=NC(=NC(=N4)N(C)C)NC(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-chloro-N-[4-cyano-5-methyl-2-oxo-3-(trifluoromethyl)-2,3-dihydro-1H-pyrrol-3-yl]benzamide](/img/structure/B15005116.png)
![5-amino-3-[(Z)-1-cyano-2-{4-[(4-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}ethenyl]-1-(2-hydroxyethyl)-1H-pyrazole-4-carbonitrile](/img/structure/B15005124.png)
![9,9-dimethyl-12-(naphthalen-1-yl)-8,9,10,12-tetrahydrobenzo[b][4,7]phenanthrolin-11(7H)-one](/img/structure/B15005132.png)
![4-[(1H-benzimidazol-2-ylmethyl)amino]-5-nitrobenzene-1,2-dicarbonitrile](/img/structure/B15005133.png)
![3-amino-N-[(2-chlorophenyl)methyl]-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B15005140.png)
![N-(2,3-Dihydro-1,4-benzodioxin-6-YL)-2-({5-propyl-5H-[1,2,4]triazino[5,6-B]indol-3-YL}sulfanyl)acetamide](/img/structure/B15005151.png)
![11-(4-hydroxyphenyl)-3-(3,4,5-trimethoxyphenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B15005154.png)
![N-[2-(2,7-dimethyl-1H-indol-3-yl)ethyl]-5-fluoro-2-methoxybenzenesulfonamide](/img/structure/B15005164.png)

![N-{2-[(2-methylpiperidin-1-yl)carbonyl]phenyl}biphenyl-2-carboxamide](/img/structure/B15005171.png)

![[4,6-Di(morpholin-4-yl)-1,3,5-triazin-2-yl]cyanamide](/img/structure/B15005175.png)

![4-methoxy-3-[(2-oxo-4-phenylpyrrolidin-1-yl)sulfonyl]-N-(1,3,4-thiadiazol-2-yl)benzamide](/img/structure/B15005188.png)
